[(5-Cyanopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile
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Overview
Description
(5-Cyanopyridin-2-yl)methylpropanedinitrile is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a cyanomethyl group and a trifluoropropyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyanopyridin-2-yl)methylpropanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of 5-cyanopyridine with a suitable alkylating agent to introduce the cyanomethyl group. This is followed by the introduction of the trifluoropropyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process. The choice of reagents and reaction conditions is crucial to minimize by-products and ensure the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(5-Cyanopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine ring or the alkyl chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.
Scientific Research Applications
(5-Cyanopyridin-2-yl)methylpropanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (5-Cyanopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
(5-Cyanopyridin-2-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
(5-Cyanopyridin-3-yl)methylpropanedinitrile: This compound has a similar structure but with the cyanomethyl group at a different position on the pyridine ring, which can affect its reactivity and biological activity.
(5-Cyanopyridin-2-yl)methylpropanedinitrile derivatives: Various derivatives with different substituents can exhibit unique properties and applications.
Properties
CAS No. |
647839-83-6 |
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Molecular Formula |
C13H9F3N4 |
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[(5-cyanopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)4-3-12(8-18,9-19)5-11-2-1-10(6-17)7-20-11/h1-2,7H,3-5H2 |
InChI Key |
WSQIHOMRKVHPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C#N)CC(CCC(F)(F)F)(C#N)C#N |
Origin of Product |
United States |
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